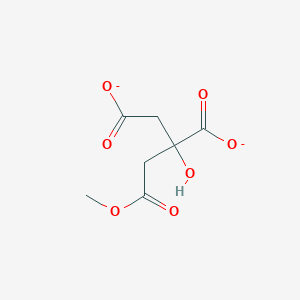

Methyl citrate

Description

2-Hydroxy-2-(2-methoxy-2-oxoethyl)butanedioic acid has been reported in Opuntia ficus-indica with data available.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-(2-methoxy-2-oxoethyl)butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O7/c1-14-5(10)3-7(13,6(11)12)2-4(8)9/h13H,2-3H2,1H3,(H,8,9)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTUUOJFXIMELV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26163-61-1 | |

| Record name | 1-Methyl 2-hydroxy-1,2,3-propanetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26163-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

"methyl citrate chemical properties and structure"

An In-depth Technical Guide to the Chemical Properties and Structure of Methyl Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of methyl citrate esters. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document delves into the various forms of methyl citrate, their physicochemical characteristics, detailed experimental protocols for their synthesis and analysis, and their relevance in biological pathways.

Introduction to Methyl Citrate Esters

Methyl citrate refers to a group of esters derived from citric acid and methanol. Depending on the number of carboxylic acid groups on the citric acid molecule that are esterified, methyl citrate can exist as monomethyl citrate, dimethyl citrate, or trimethyl citrate. These compounds have applications as non-toxic plasticizers, chemical intermediates in the synthesis of pharmaceuticals and pesticides, and as additives in various industrial products.[1][2][3] Trimethyl citrate, for instance, is used as a flame retardant in candles and as a raw material for hot melt adhesives.[2][4]

Chemical Structure and Isomers

Citric acid is a tricarboxylic acid, and its esterification with methanol can yield three different methyl ester derivatives. The structures of these esters are fundamental to their chemical properties and reactivity.

-

Monomethyl Citrate: One of the three carboxylic acid groups is esterified.

-

Dimethyl Citrate: Two of the three carboxylic acid groups are esterified. A notable isomer is 1,5-dimethyl citrate.

-

Trimethyl Citrate: All three carboxylic acid groups are esterified.

Physicochemical Properties

The physical and chemical properties of methyl citrate esters vary based on their degree of esterification. The following tables summarize the key quantitative data for monomethyl, dimethyl, and trimethyl citrate.

Table 1: Physicochemical Properties of Monomethyl Citrate

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O₇ | |

| Molecular Weight | 220.18 g/mol | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO |

Table 2: Physicochemical Properties of 1,5-Dimethyl Citrate

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O₇ | |

| Molecular Weight | 220.18 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | >115°C (decomposes) | |

| Solubility | Soluble in DMSO, slightly soluble in methanol |

Table 3: Physicochemical Properties of Trimethyl Citrate

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄O₇ | |

| Molecular Weight | 234.2 g/mol | |

| Appearance | White to grayish-white solid | |

| Melting Point | 76-78 °C | |

| Boiling Point | 176 °C at 16 mmHg | |

| Water Solubility | Some solubility | |

| Odor | Distinctive ester fragrance |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and analysis of methyl citrate esters in a research and development setting.

Synthesis of Trimethyl Citrate

Method 1: Acid-Catalyzed Esterification with Thionyl Chloride

This protocol describes the synthesis of trimethyl citrate using citric acid and methanol with thionyl chloride as a catalyst.

-

Materials: Citric acid (46.8 mmol), anhydrous methanol, thionyl chloride (0.28 mol), hexane, ethyl acetate.

-

Procedure:

-

Dissolve citric acid in anhydrous methanol under a nitrogen atmosphere.

-

Slowly add thionyl chloride dropwise at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Allow the mixture to warm to room temperature and continue stirring overnight.

-

Remove volatile components by distillation under reduced pressure.

-

Recrystallize the resulting solid residue from a hexane/ethyl acetate solvent mixture to yield white crystalline trimethyl citrate.

-

Method 2: Multi-step Esterification with p-Toluenesulfonic Acid

This method involves a multi-step process to drive the esterification to completion.

-

Materials: Citric acid, methanol, p-toluenesulfonic acid.

-

Procedure:

-

Mix citric acid and methanol with p-toluenesulfonic acid and heat under reflux for 3 to 6 hours.

-

Perform distillation at normal pressure to recover methanol, followed by reduced pressure distillation to remove the water generated.

-

Repeat the process of adding methanol, refluxing, and distillation 3 to 6 times to ensure complete conversion.

-

After the final distillation, add water to dissolve the remaining materials, then cool to induce crystallization and isolate the trimethyl citrate product.

-

Enzymatic Synthesis of 1,5-Dimethyl Citrate

This protocol outlines a greener synthesis route using lipase catalysis.

-

Materials: Anhydrous citric acid, anhydrous methanol, immobilized Candida antarctica Lipase B (e.g., Novozym® 435), anhydrous toluene (optional), 3Å molecular sieves.

-

Procedure:

-

In a dry reaction vessel, combine citric acid (1 equivalent) and anhydrous methanol (2-5 equivalents). Anhydrous toluene can be used as a solvent.

-

Add activated 3Å molecular sieves (10-20% w/w of citric acid) to remove water produced during the reaction.

-

Establish an inert atmosphere (e.g., Nitrogen or Argon).

-

Heat the mixture to 40-60 °C with stirring.

-

Add the immobilized lipase (5-10% w/w of total substrates).

-

Maintain the reaction at the set temperature with continuous stirring for 24-48 hours.

-

Monitor the reaction progress using TLC, GC, or HPLC.

-

-

Purification:

-

Filter off the immobilized enzyme and molecular sieves.

-

If a solvent was used, concentrate the filtrate under reduced pressure.

-

Dissolve the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove unreacted citric acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 1,5-dimethyl citrate.

-

For higher purity, perform silica gel column chromatography.

-

Analytical Characterization

The characterization of methyl citrate esters is essential to confirm their identity and purity.

Spectroscopic Analysis

-

NMR Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the structure of methyl citrate esters. For 1,5-dimethyl citrate, the two methylene groups are diastereotopic and are expected to appear as two separate signals, each split into a doublet. The chemical shifts of the methyl protons are also characteristic.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. For citrate esters, characteristic peaks include O-H, C-H, and C=O stretching vibrations. The carbonyl (C=O) stretch of the ester group typically appears in the region of 1750-1735 cm-1.

Chromatographic Analysis

Gas chromatography (GC) is a common technique for the analysis of methyl esters due to their volatility and thermal stability. For GC analysis, non-volatile citric acid can be derivatized to its more volatile methyl ester form. The analysis is often performed by converting the acids to their fatty acid methyl esters (FAMEs) before injection into the GC system.

Biological Context: The Methylcitrate Cycle

The methylcitrate cycle is a metabolic pathway found in various bacteria and fungi that metabolizes propionyl-CoA, a toxic intermediate. This pathway is crucial for the detoxification of propionyl-CoA and plays a significant role in the propionate metabolism of these organisms.

The key steps of the methylcitrate cycle are:

-

Condensation: Propionyl-CoA condenses with oxaloacetate to form 2-methylcitrate, a reaction catalyzed by 2-methylcitrate synthase.

-

Dehydration and Hydration: 2-methylcitrate is converted to 2-methyl-cis-aconitate by 2-methylcitrate dehydratase, and then to 2-methylisocitrate by aconitase.

-

Cleavage: 2-methylisocitrate is cleaved by 2-methylisocitrate lyase to yield pyruvate and succinate.

The products, pyruvate and succinate, can then enter central metabolic pathways like the TCA cycle.

Visualizations

Experimental Workflow for Synthesis and Analysis of Methyl Citrate

References

An In-depth Technical Guide to the Synthesis of Trimethyl Citrate from Citric Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of trimethyl citrate from citric acid. Trimethyl citrate is a versatile chemical intermediate and non-toxic plasticizer with applications in various fields, including the pharmaceutical industry for the preparation of citrate-ciprofloxacin conjugates with antibacterial activity.[1] This guide delves into the core methodologies, presenting detailed experimental protocols, comparative quantitative data, and visualizations of the reaction mechanism and experimental workflow to aid researchers in their drug development and chemical synthesis endeavors.

Core Synthesis Pathway: Fischer Esterification

The primary route for synthesizing trimethyl citrate is the Fischer esterification of citric acid with methanol.[2] This acid-catalyzed condensation reaction involves the esterification of the three carboxylic acid groups of citric acid. The reaction is reversible, necessitating the removal of water to drive the equilibrium towards the formation of the triester product.[3] Various acid catalysts can be employed, each influencing reaction kinetics and yield.

Reaction Mechanism

The synthesis proceeds via a well-established acid-catalyzed esterification mechanism. The process is initiated by the protonation of the carbonyl oxygen of a carboxylic acid group by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks this carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the ester. This process is repeated for all three carboxylic acid groups to form trimethyl citrate.

Experimental Protocols

Several methods for the synthesis of trimethyl citrate have been reported, varying in catalyst, reaction time, and purification procedure. Below are detailed protocols for three distinct approaches.

Method 1: p-Toluenesulfonic Acid Catalysis with Azeotropic Water Removal

This method utilizes p-toluenesulfonic acid as a catalyst and involves repeated reaction and distillation steps to effectively remove water and drive the reaction to completion.[3]

Materials:

-

Citric acid (anhydrous or monohydrate)

-

Methanol

-

p-Toluenesulfonic acid (p-TsOH)

-

Deionized water

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer

-

Distillation apparatus

-

Beaker

-

Büchner funnel and filter paper

Procedure:

-

To a reaction flask, add citric acid, methanol, and p-toluenesulfonic acid.

-

Heat the mixture to reflux and maintain for 3-6 hours.

-

After the initial reflux, distill the mixture at atmospheric pressure to recover the excess methanol.

-

Cool the reaction mixture to below 60 °C and add a fresh portion of methanol.

-

Repeat the reflux and distillation steps 5 times to ensure the removal of water generated during the esterification.

-

After the final reflux, distill off the methanol under normal pressure.

-

Add pure water to the residue and heat with stirring until all material is dissolved.

-

Cool the solution in a beaker to induce crystallization.

-

Filter the crystals, wash with cold water, and dry to obtain trimethyl citrate.

Method 2: Sulfuric Acid Catalysis (Simplified Procedure)

This simplified method employs concentrated sulfuric acid as the catalyst and requires a shorter reaction time.

Materials:

-

Citric acid (105 g)

-

Methanol (80 g)

-

Concentrated sulfuric acid (57 g)

-

Ammonia solution

-

Cold water

Equipment:

-

Reaction flask with a reflux condenser

-

Refrigerator

-

Beaker

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Add citric acid and methanol to a reaction flask, followed by the slow addition of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 6 hours. An intermediate precipitate of dimethyl citrate may form and redissolve.

-

After reflux, cool the mixture and place it in a refrigerator overnight to crystallize.

-

Filter the crude product and wash it with 50 mL of cold water.

-

Resuspend the crystals in 100 mL of cold water and slowly add ammonia solution with stirring until the solution is consistently alkaline. This neutralizes the sulfuric acid and dissolves any remaining dimethyl ester.

-

Filter the purified trimethyl citrate, wash with a small amount of cold water (30 mL), and dry.

Method 3: Thionyl Chloride as Catalyst

This approach uses thionyl chloride in anhydrous methanol to achieve a high yield of trimethyl citrate.

Materials:

-

Citric acid (9.00 g, 46.8 mmol)

-

Anhydrous methanol

-

Thionyl chloride (20.50 mL, 0.28 mol)

-

Hexane

-

Ethyl acetate

Equipment:

-

Reaction flask with a stirrer

-

Ice bath

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Dissolve citric acid in anhydrous methanol in a reaction flask.

-

Cool the solution to 0 °C in an ice bath and slowly add thionyl chloride dropwise under a nitrogen atmosphere.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring overnight.

-

Remove the volatile components by distillation under reduced pressure.

-

Recrystallize the resulting solid residue from a hexane/ethyl acetate solvent mixture to yield white crystalline trimethyl citrate.

Quantitative Data Summary

The following tables summarize the key quantitative data from the described synthesis methods and physical properties of trimethyl citrate.

| Parameter | Method 1 (p-TsOH) | Method 2 (H₂SO₄) | Method 3 (SOCl₂) | Method with Solid Acid |

| Catalyst | p-Toluenesulfonic acid | Concentrated Sulfuric Acid | Thionyl Chloride | Solid Acid |

| Reactant Ratio (Citric Acid:Methanol) | - | 1:1.5 (by weight) | 1:excess | 1:4.5 - 1:5 (molar) |

| Reaction Time | 5 x 5 hours | 6 hours | Overnight | 5 hours |

| Reaction Temperature | Reflux | Reflux | 0 °C to Room Temp. | - |

| Yield | 81.5% | ~71% | 98% | up to 91% |

| Purity | 98.5% | - | High | High |

| Physical and Spectroscopic Properties of Trimethyl Citrate | |

| Molecular Formula | C₉H₁₄O₇ |

| Molecular Weight | 234.20 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 76-78 °C |

| ¹H NMR (acetone-d₆, 200 MHz) | δ 2.85 (dd, 4H), 3.60 (s, 6H), 3.72 (s, 3H), 4.50 (br. s, 1H) |

| ¹³C NMR (acetone-d₆) | M+ = 234.21 (calculated) |

Experimental Workflow

The general workflow for the synthesis and purification of trimethyl citrate is depicted below. The specific conditions for each step will vary depending on the chosen protocol.

Conclusion

The synthesis of trimethyl citrate from citric acid is a well-documented and adaptable process. Researchers can choose from various catalytic systems and procedural approaches to best suit their laboratory capabilities and desired product specifications. The methods outlined in this guide, supported by quantitative data and procedural workflows, provide a solid foundation for the successful synthesis and purification of this valuable chemical compound for applications in drug development and beyond. Careful control of reaction conditions, particularly the efficient removal of water, is paramount to achieving high yields and purity.

References

Unambiguous Identification of Methyl Citrate Derivatives

An in-depth analysis reveals that the term "methyl citrate" can refer to several distinct chemical entities, each with its own unique identifiers and properties. This technical guide aims to provide clarity on these compounds for researchers, scientists, and drug development professionals.

The nomenclature "methyl citrate" is not specific to a single compound. Scientific literature and chemical databases identify at least three common derivatives: Trimethyl Citrate, and different isomers of methylcitric acid. The specific compound of interest should be identified by its unique CAS number to avoid ambiguity in research and development.

Key Physicochemical Properties

A summary of the key quantitative data for these compounds is presented below for easy comparison.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl citrate | 26163-61-1 | C7H10O | 206.15[1] |

| Trimethyl citrate | 1587-20-8 | C9H14O7 | 234.2[2][3] |

| 2-Methylcitric acid | 6061-96-7 | C7H10O7 | 206.15[4][5] |

Note: The molecular formula for "Methyl citrate" with CAS number 26163-61-1 appears to be C7H10O7 in some sources, which would align its molecular weight with 2-Methylcitric acid. However, one source lists it as C7H10O. This discrepancy highlights the importance of using the CAS number for precise identification.

Overview of Methyl Citrate Compounds

Methyl Citrate (CAS 26163-61-1): This compound has been identified as a Monoamine oxidase B (MAO-B) inhibitor with an IC50 of 0.23 mM. It was isolated from the fruits of Opuntia ficus-indica var. saboten Makino.

Trimethyl Citrate (CAS 1587-20-8): As the trimethyl ester of citric acid, this compound is often used in chemical synthesis. One documented synthesis method involves the reaction of citric acid with thionyl chloride in anhydrous methanol.

2-Methylcitric Acid (CAS 6061-96-7): This compound is an endogenous tricarboxylic acid. It is formed from the condensation of propionyl-CoA with oxaloacetic acid by citrate synthase. 2-Methylcitric acid is a known metabolite in the propionate metabolism cycle and its levels can be elevated in individuals with cobalamin (vitamin B12) deficiency.

Experimental Protocols

Detailed experimental protocols are highly specific to the compound and the research question. To provide relevant methodologies, clarification on the specific "methyl citrate" of interest is required. Generally, protocols could include:

-

Synthesis and Purification: As described for Trimethyl Citrate, this would involve detailed steps for reaction setup, monitoring, workup, and purification, often verified by techniques like NMR, HPLC, and mass spectrometry.

-

Enzyme Inhibition Assays: For compounds like the MAO-B inhibitor, protocols would detail the enzyme source, substrate, buffer conditions, and method of detecting inhibition.

-

Metabolite Quantification: For endogenous compounds like 2-Methylcitric acid, protocols would focus on sample preparation from biological matrices (e.g., serum, urine, dried blood spots) and quantification using methods like GC-MS or LC-MS/MS.

Logical Workflow for Compound Characterization

The following diagram illustrates a generalized workflow for the identification and characterization of a chemical compound in a research setting.

Further in-depth analysis, including specific signaling pathways and detailed experimental protocols, can be provided upon clarification of the precise methyl citrate compound of interest.

References

Navigating the Solubility Landscape of Methyl Citrate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl citrate esters—specifically trimethyl citrate, dimethyl citrate, and monomethyl citrate—in various organic solvents. Understanding the solubility characteristics of these compounds is paramount for their application in pharmaceutical formulations, as plasticizers, and in chemical synthesis. This document collates available solubility data, outlines detailed experimental protocols for its determination, and provides insights into the factors influencing solubility.

Introduction to Methyl Citrate and its Significance

Methyl citrates are esters of citric acid that find diverse applications across industries. Trimethyl citrate, the tri-ester of citric acid and methanol, is a non-toxic plasticizer and a solvent.[1] Dimethyl and monomethyl citrates are also of interest in chemical synthesis and as potential bioactive molecules. Their solubility in organic solvents is a critical physical property that governs their utility in various applications, influencing everything from reaction kinetics to the final properties of formulated products.

Quantitative Solubility of Methyl Citrate Esters

The following tables summarize the available quantitative and qualitative solubility data for methyl citrate esters in a range of common organic solvents. It is important to note that comprehensive quantitative data for these compounds is not extensively available in publicly accessible literature. The information presented here is compiled from various sources, including chemical data sheets and general chemical literature.

Table 1: Quantitative Solubility of Trimethyl Citrate

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Citation |

| Water | 20 | 5.32 | [2][3][4] |

| Qualitative data suggests solubility in other organic solvents, but specific quantitative values are not readily available. |

Table 2: Qualitative Solubility of Methyl Citrate Esters

| Compound | Solvent | Solubility Description | Citation |

| Trimethyl Citrate | Alcohols | Soluble | [2] |

| Oils | Soluble | ||

| Acetone | Miscible | ||

| Carbon Tetrachloride | Miscible | ||

| Mineral Oil | Miscible | ||

| Acetic Acid | Miscible | ||

| Castor Oil | Miscible | ||

| Chloroform | Sparingly Soluble | ||

| Methanol | Slightly Soluble | ||

| 1,5-Dimethyl Citrate | Dimethyl Sulfoxide (DMSO) | Soluble | N/A |

| Methanol | Slightly Soluble | N/A |

Experimental Protocol for Determining Solubility

A precise and reproducible experimental protocol is essential for determining the solubility of methyl citrate esters. The following method is a standard approach for generating reliable solubility data.

Materials and Equipment

-

Methyl citrate ester (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Vials with solvent-resistant caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Gas Chromatography (GC) system with Flame Ionization Detector (FID)

-

Volumetric flasks and pipettes

-

Centrifuge

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of methyl citrate solubility.

Detailed Methodology

-

Preparation of Saturated Solution: Accurately weigh an excess amount of the methyl citrate ester and transfer it to a glass vial. Add a precise volume of the desired organic solvent. Seal the vial to prevent solvent evaporation.

-

Equilibration: Place the vial in a shaker or incubator set to the desired temperature. Agitate the mixture for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

Sample Collection and Preparation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining undissolved microparticles, filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Quantification:

-

Calibration: Prepare a series of standard solutions of the methyl citrate ester of known concentrations in the same solvent. Analyze these standards using a validated analytical method (HPLC-UV or GC-FID) to generate a calibration curve.

-

Sample Analysis: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample using the same analytical method.

-

Calculation: Determine the concentration of the methyl citrate ester in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.

-

Analytical Method Parameters (Example)

-

HPLC-UV Method for Trimethyl Citrate:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

-

GC-FID Method for Trimethyl Citrate:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-FFAP).

-

Carrier Gas: Helium or Nitrogen.

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold.

-

Factors Influencing the Solubility of Methyl Citrate

Several factors can significantly impact the solubility of methyl citrate esters in organic solvents:

-

Solvent Polarity: As esters, methyl citrates are generally more soluble in organic solvents with moderate to high polarity. The principle of "like dissolves like" is a good general guideline.

-

Temperature: The solubility of solids in liquids typically increases with temperature. For endothermic dissolution processes, increasing the temperature will enhance solubility.

-

Molecular Structure: The degree of esterification (mono-, di-, or tri-methyl citrate) will affect the polarity and hydrogen bonding capability of the molecule, thereby influencing its interaction with different solvents.

-

Presence of Impurities: The purity of both the methyl citrate and the solvent can affect the measured solubility.

Conclusion

This technical guide has summarized the currently available information on the solubility of methyl citrate esters in organic solvents and provided a detailed experimental framework for its determination. While qualitative data suggests broad solubility in many organic solvents, there is a clear need for more comprehensive quantitative studies to fully characterize these important compounds. The provided experimental protocol offers a robust methodology for researchers to generate this much-needed data, which will be invaluable for the formulation and application of methyl citrate esters in various scientific and industrial fields.

References

The Enigmatic Presence of Methyl Citrate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl citrate, a methylated derivative of the Krebs cycle intermediate, citric acid, has been identified in select plant species, sparking interest in its biosynthesis, physiological significance, and potential applications. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of methyl citrate in plants. It delves into its putative biosynthetic pathway, highlighting the likely role of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. Furthermore, this document outlines detailed experimental protocols for the extraction, identification, and quantification of methyl citrate from plant matrices using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Finally, signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for future research in this intriguing area of plant biochemistry.

Natural Occurrence of Methyl Citrate in Plants

The documented natural occurrence of methyl citrate in the plant kingdom is currently limited. The most definitive evidence points to its presence in the fruits of the prickly pear cactus, Opuntia ficus-indica[1][2].

Quantitative Data

To date, quantitative data on methyl citrate concentrations in plants is sparse and primarily associated with Opuntia ficus-indica. The following table summarizes the identified methyl citrate derivatives in this species. It is important to note that specific concentration values are not widely reported in the available literature.

| Plant Species | Plant Part | Methyl Citrate Derivative(s) Identified | Reference(s) |

| Opuntia ficus-indica var. saboten Makino | Fruit | Methyl citrate | [1] |

| Opuntia ficus-indica | Fruit | 1,3-dimethyl citrate, 1-monomethyl citrate | [3] |

| Other (unspecified) plants | Not specified | Trimethyl citrate | [3] |

Biosynthesis of Methyl Citrate in Plants

The precise biosynthetic pathway of methyl citrate in plants has not been fully elucidated. However, based on the well-established principles of plant secondary metabolism, a putative pathway involving the methylation of citric acid is the most probable route. This reaction is likely catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase.

SAM is a universal methyl group donor in numerous biological methylation reactions in plants, facilitated by a large and diverse family of methyltransferase enzymes. These enzymes are responsible for the methylation of a wide array of substrates, including phenolic compounds, alkaloids, and fatty acids. It is therefore hypothesized that a currently uncharacterized citrate-specific methyltransferase exists in plants that produce methyl citrate.

The proposed biosynthetic pathway can be visualized as follows:

Physiological Role of Methyl Citrate in Plants

The physiological function of methyl citrate in plants remains an open area of research. In Opuntia ficus-indica, it has been identified as a monoamine oxidase B (MAO-B) inhibitor, suggesting a potential role in defense or signaling pathways. Methylation of natural products in plants is known to alter their chemical properties, such as volatility, solubility, and biological activity. Therefore, the conversion of citrate to methyl citrate could serve several purposes:

-

Altered Bioactivity: As demonstrated by its MAO-B inhibitory activity, methylation can confer specific biological functions.

-

Metabolic Regulation: Methylation can be a mechanism to regulate the pool of citric acid, a central metabolite in the Krebs cycle.

-

Defense: Methylated compounds are often involved in plant defense against herbivores and pathogens.

-

Signaling: Methylated molecules can act as signaling molecules within the plant or in interactions with other organisms.

Further research is required to elucidate the specific roles of methyl citrate in plant physiology.

Experimental Protocols

The following sections provide detailed methodologies for the extraction and analysis of methyl citrate from plant tissues. These protocols are based on established methods for organic acid analysis and can be adapted for specific research needs.

Extraction of Methyl Citrate from Plant Material

This protocol outlines a general procedure for the solvent extraction of methyl citrate from plant tissues.

Materials:

-

Fresh or freeze-dried plant material

-

Grinder or mortar and pestle

-

Extraction solvent (e.g., methanol, ethanol, or ethyl acetate)

-

Shaker or sonicator

-

Filtration apparatus (e.g., Whatman No. 1 filter paper)

-

Rotary evaporator

Procedure:

-

Sample Preparation: Homogenize fresh plant material or grind dried plant material to a fine powder.

-

Extraction:

-

Maceration: Suspend the plant material in the chosen extraction solvent (e.g., 1:10 solid-to-solvent ratio) and agitate at room temperature for 24 hours.

-

Sonication: Suspend the plant material in the extraction solvent and sonicate for 1-2 hours.

-

Soxhlet Extraction: For a more exhaustive extraction, use a Soxhlet apparatus with the chosen solvent.

-

-

Filtration: Separate the extract from the solid plant residue by filtration.

-

Concentration: Remove the solvent from the filtrate using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

-

Storage: Store the crude extract at -20°C until further analysis.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of polar molecules like methyl citrate, a derivatization step is necessary to increase their volatility.

4.2.1. Derivatization

Silylation is a common derivatization technique for organic acids.

Materials:

-

Dried crude extract

-

Silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Pyridine (anhydrous)

-

Heating block or oven

Procedure:

-

Resuspend a known amount of the dried crude extract in a GC vial with a suitable solvent (e.g., pyridine).

-

Add the silylation reagent to the vial.

-

Seal the vial and heat at 60-70°C for 30-60 minutes to complete the derivatization.

-

Cool the vial to room temperature before GC-MS analysis.

4.2.2. GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS)

-

Capillary column suitable for organic acid analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program:

-

Initial temperature: 70°C, hold for 2 minutes

-

Ramp 1: 5°C/min to 200°C

-

Ramp 2: 20°C/min to 300°C, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Injection Volume: 1 µL (splitless mode)

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-600

Data Analysis:

-

Identification of methyl citrate is achieved by comparing the obtained mass spectrum and retention time with that of an authentic standard.

-

Quantification is performed by creating a calibration curve using known concentrations of a methyl citrate standard.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of compounds, including those that are not amenable to GC-MS.

Instrumentation:

-

High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)

LC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for methyl citrate need to be determined using a pure standard. For example, for deprotonated methyl citrate [M-H]-, one could monitor its fragmentation to characteristic product ions.

-

Data Analysis: Quantification is achieved using a calibration curve prepared with a methyl citrate standard and an appropriate internal standard.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the investigation of methyl citrate in plants.

Conclusion and Future Perspectives

The study of methyl citrate in plants is a nascent field with considerable potential. While its known occurrence is currently limited to a few species, the vast chemical diversity of the plant kingdom suggests that it may be more widespread. Future research should focus on:

-

Screening of diverse plant species to identify new sources of methyl citrate.

-

Identification and characterization of citrate methyltransferases to elucidate the biosynthetic pathway.

-

Quantitative analysis of methyl citrate in different plant tissues and under various physiological conditions.

-

Investigation of the physiological roles of methyl citrate in plants, including its potential involvement in defense, signaling, and metabolic regulation.

A deeper understanding of methyl citrate in plants could open new avenues for the development of novel pharmaceuticals, food additives, and agrochemicals. The methodologies and information presented in this guide provide a solid foundation for researchers to explore this exciting and underexplored area of plant biochemistry.

References

The Methylcitrate Cycle: A Core Pathway in Bacterial Propionate Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

The methylcitrate cycle (MCC) is a critical metabolic pathway in numerous bacteria, enabling them to utilize propionate and related compounds as carbon sources. Propionyl-CoA, a product of the catabolism of odd-chain fatty acids, branched-chain amino acids, and cholesterol, can be toxic if it accumulates. The MCC serves as the primary route for both the detoxification of propionyl-CoA and its conversion into central metabolites, making it essential for bacterial survival, adaptation, and pathogenesis in various environments.[1] This guide provides a comprehensive technical overview of the methylcitrate cycle, its enzymatic components, regulation, and the experimental methodologies used to study it.

The Core Pathway: Enzymatic Reactions

The methylcitrate cycle converts one molecule of propionyl-CoA and one molecule of oxaloacetate into pyruvate and succinate through a series of four enzymatic reactions. These products can then enter central carbon metabolism—pyruvate into gluconeogenesis or the TCA cycle, and succinate directly into the TCA cycle.[1][2]

The key enzymes involved are typically encoded by the prp operon:

-

2-Methylcitrate Synthase (PrpC): This enzyme catalyzes the initial Claisen condensation reaction between propionyl-CoA and oxaloacetate to form (2S,3S)-2-methylcitrate. This step is the committed step of the cycle.[3]

-

2-Methylcitrate Dehydratase (PrpD): PrpD catalyzes the dehydration of 2-methylcitrate to produce 2-methyl-cis-aconitate.[4]

-

Aconitase (AcnB) or a dedicated 2-Methylaconitate Hydratase: In many bacteria like E. coli, the TCA cycle enzyme Aconitase B (AcnB) performs the subsequent hydration of 2-methyl-cis-aconitate to form 2-methylisocitrate.

-

2-Methylisocitrate Lyase (PrpB/MCL): This is the final enzyme of the cycle, which cleaves 2-methylisocitrate into pyruvate and succinate. In some bacteria, such as Mycobacterium tuberculosis, this activity is carried out by bifunctional isocitrate lyase (ICL) enzymes that also participate in the glyoxylate cycle.

Transcriptional Regulation of the prp Operon

In many bacteria, including Escherichia coli and Salmonella enterica, the genes encoding the MCC enzymes (prpB, prpC, prpD) are organized in the prpBCDE operon. This operon is controlled by the transcriptional activator PrpR, which is encoded by a divergently transcribed gene, prpR.

The regulation is primarily controlled by the intracellular concentration of 2-methylcitrate. When propionate is available, it is converted to propionyl-CoA and then to 2-methylcitrate by a basal level of PrpC. 2-methylcitrate then acts as a co-activator, binding to the PrpR protein. This binding event allows PrpR to activate the transcription of the prpBCDE operon, leading to a rapid upregulation of the cycle enzymes to efficiently metabolize propionate. In some bacteria, this regulation is also integrated with global metabolic signals, such as catabolite repression mediated by the cAMP-CRP complex, ensuring that preferred carbon sources like glucose are utilized first.

Quantitative Data

The efficiency and substrate specificity of the methylcitrate cycle enzymes are critical for cellular metabolism. Kinetic parameters for the core enzymes have been characterized in several bacterial species.

| Enzyme | Organism | Substrate(s) | Km | kcat or Vmax | Reference(s) |

| PrpC | E. coli | Propionyl-CoA | 37 µM | 0.33 µmol/min/mg | |

| Oxaloacetate | 5 µM | ||||

| Acetyl-CoA | 101 µM | 0.11 µmol/min/mg | |||

| PrpD | E. coli | (2S,3S)-2-Methylcitrate | 0.44 mM | - | |

| PrpB | S. enterica | 2-Methylisocitrate | 19 µM | 105 s-1 |

Experimental Protocols

Studying the methylcitrate cycle involves a combination of genetic, biochemical, and analytical techniques. Below are representative protocols for key experiments.

Gene Knockout via Lambda Red Recombineering (E. coli)

This protocol allows for the targeted deletion of a gene (e.g., prpC) to study its function.

-

Preparation:

-

Transform the target E. coli strain with the temperature-sensitive plasmid pKD46, which carries the Lambda Red recombinase genes (Exo, Beta, Gam) under an arabinose-inducible promoter. Grow transformants at 30°C on LB agar with ampicillin.

-

-

PCR Cassette Generation:

-

Design PCR primers (~70 nt) to amplify an antibiotic resistance cassette (e.g., kanamycin from pKD4). The primers must include 50 nt homology arms corresponding to the regions immediately upstream and downstream of the target gene.

-

Perform PCR to generate the linear knockout cassette. Purify the PCR product and digest the template plasmid with DpnI.

-

-

Electrocompetent Cell Preparation and Transformation:

-

Inoculate an overnight culture of the E. coli (pKD46) strain into 5 mL of LB + ampicillin.

-

Induce the Lambda Red system by adding L-arabinose (final concentration ~10-20 mM). Grow at 30°C with shaking for 2-3 hours until OD600 reaches 0.4-0.6.

-

Make cells electrocompetent by washing the pellet repeatedly with ice-cold sterile 10% glycerol.

-

Electroporate ~100-200 ng of the purified PCR cassette into the competent cells.

-

-

Selection and Verification:

-

Recover cells in SOC medium for 1-2 hours at 37°C (this cures the temperature-sensitive pKD46 plasmid).

-

Plate on LB agar with the appropriate antibiotic (e.g., kanamycin) and incubate at 37°C.

-

Verify the correct gene replacement in resistant colonies by colony PCR using primers flanking the target gene locus and sequencing.

-

2-Methylisocitrate Lyase (PrpB) Activity Assay

This is a coupled spectrophotometric assay to measure the cleavage of 2-methylisocitrate into pyruvate and succinate.

-

Reagents:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5.

-

Substrate: 10 mM (2R,3S)-2-methylisocitrate.

-

Coupling Enzyme: Lactate dehydrogenase (LDH), ~10 units/mL.

-

Cofactor: 10 mM NADH.

-

Cofactor: 10 mM MgCl2.

-

Cell Lysate: Prepared by sonication or bead beating of propionate-grown bacterial cells, followed by centrifugation to clarify.

-

-

Procedure:

-

In a 1 mL cuvette, combine 950 µL of Assay Buffer, 10 µL of 10 mM NADH, 10 µL of 10 mM MgCl2, and 10 µL of LDH solution.

-

Add 10-50 µL of the clarified cell lysate. Mix by inversion and incubate for 2 minutes at 30°C to allow for the reduction of any endogenous pyruvate.

-

Start the reaction by adding 10 µL of 10 mM 2-methylisocitrate.

-

Immediately monitor the decrease in absorbance at 340 nm (A340) for 5-10 minutes, which corresponds to the oxidation of NADH by LDH as it reduces the pyruvate produced by PrpB.

-

Calculate the specific activity using the molar extinction coefficient of NADH (ε = 6220 M-1cm-1).

-

Quantification of Propionyl-CoA by LC-MS/MS

This method allows for the sensitive and specific measurement of intracellular acyl-CoA levels.

-

Metabolite Extraction:

-

Rapidly quench bacterial culture metabolism by mixing with a cold (-20°C) extraction solvent (e.g., 45:45:10 acetonitrile/methanol/water).

-

Include an internal standard (e.g., glutaryl-CoA) in the extraction solvent for accurate quantification.

-

Incubate on ice for 15 minutes with intermittent vortexing.

-

Centrifuge at max speed at 4°C to pellet cell debris. Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column (e.g., Phenomenex Kinetex). Elute with a gradient of two mobile phases:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).

-

Define the specific precursor-to-product ion transition for propionyl-CoA (e.g., m/z 824.1 -> m/z 317.1) and the internal standard.

-

-

-

Quantification:

-

Generate a standard curve by analyzing known concentrations of pure propionyl-CoA.

-

Quantify the amount of propionyl-CoA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Conclusion and Future Directions

The methylcitrate cycle is a cornerstone of central metabolism in many bacterial species, playing a vital role in carbon assimilation and the detoxification of propionyl-CoA. Its absence in humans and its importance for the virulence of pathogens like Mycobacterium tuberculosis make its enzymes, particularly 2-methylcitrate synthase (PrpC), promising targets for the development of novel anti-infective agents. Future research will likely focus on the structural and mechanistic details of the cycle's enzymes to facilitate structure-based drug design, further unraveling the complex regulatory networks that integrate propionate metabolism with other cellular processes, and exploring the cycle's diversity across the bacterial kingdom.

References

The Central Role of Methylcitrate Synthase in Propionate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionate is a short-chain fatty acid that, at elevated concentrations, is toxic to most organisms. Its metabolism is therefore crucial for cellular viability. In many bacteria, fungi, and plants, the primary route for propionate detoxification and utilization is the methylcitrate cycle. The inaugural and rate-limiting enzyme of this pathway, 2-methylcitrate synthase (MCS), catalyzes the condensation of propionyl-CoA and oxaloacetate to form 2-methylcitrate. This enzyme represents a critical metabolic control point and, due to its absence in humans, has emerged as a promising target for the development of novel antimicrobial agents. This technical guide provides an in-depth examination of the role of methylcitrate synthase in propionate metabolism, detailing its biochemical properties, regulatory mechanisms, and the experimental protocols used for its study.

Introduction to Propionate Metabolism and the Methylcitrate Cycle

Propionyl-CoA is a metabolic intermediate derived from the catabolism of odd-chain fatty acids, branched-chain amino acids (valine, isoleucine, methionine), and cholesterol.[1][2] While mammals metabolize propionyl-CoA via the vitamin B12-dependent methylmalonyl-CoA pathway, many microorganisms, including pathogenic bacteria and fungi, utilize the methylcitrate cycle (MCC) for this purpose.[3][4] The accumulation of propionyl-CoA is cytotoxic, as it can inhibit key metabolic enzymes such as the pyruvate dehydrogenase complex and succinyl-CoA synthetase.[5] The MCC serves not only to detoxify this compound but also to convert it into pyruvate and succinate, which can then enter central carbon metabolism.

Methylcitrate synthase (EC 2.3.3.5) is the key enzyme that commits propionyl-CoA to the MCC. It catalyzes the following irreversible Claisen condensation reaction:

Propionyl-CoA + Oxaloacetate + H₂O → (2R,3S)-2-Methylcitrate + Coenzyme A

This reaction is analogous to the citrate synthase reaction in the tricarboxylic acid (TCA) cycle. The subsequent enzymes in the cycle, methylcitrate dehydratase and methylisocitrate lyase, ultimately yield pyruvate and succinate.

The Methylcitrate Cycle Pathway

The methylcitrate cycle is a cyclic metabolic pathway that facilitates the net conversion of propionyl-CoA and oxaloacetate to pyruvate and succinate. The central role of methylcitrate synthase is to initiate this cycle.

Caption: The Methylcitrate Cycle Pathway.

Biochemical and Structural Properties of Methylcitrate Synthase

Methylcitrate synthase shares structural and functional homology with citrate synthase from the TCA cycle. The enzyme is typically a homodimer.

Kinetic Parameters

The kinetic parameters of methylcitrate synthase vary between species. The enzyme generally exhibits a high affinity for its primary substrates, propionyl-CoA and oxaloacetate. While it can also utilize acetyl-CoA, its specificity for propionyl-CoA is significantly higher in most characterized examples.

| Organism | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Optimal pH | Optimal Temp (°C) | Reference |

| Escherichia coli | Propionyl-CoA | 37 | 0.33 | 9.0 | 45-50 | |

| Oxaloacetate | 5 | - | 9.0 | 45-50 | ||

| Acetyl-CoA | 101 | 0.11 | 9.0 | 45-50 | ||

| Burkholderia sacchari | Propionyl-CoA | - | 0.41 (specific activity) | - | - |

Structural Insights

The crystal structure of 2-methylcitrate synthase from Aspergillus fumigatus has been solved (PDB IDs: 6BOO, 5UQU), providing valuable insights into its catalytic mechanism and substrate specificity. The active site contains highly conserved residues that are critical for catalysis. By analogy with citrate synthase, key catalytic residues likely include histidine and aspartate residues that act as general bases to deprotonate the methyl group of propionyl-CoA, facilitating the nucleophilic attack on the carbonyl carbon of oxaloacetate. The structure reveals how the enzyme's active site accommodates the larger propionyl group, distinguishing it from the closely related human citrate synthase, a feature that is being exploited for the design of specific inhibitors.

Regulation of Methylcitrate Synthase

The expression and activity of methylcitrate synthase are tightly regulated to ensure efficient propionate metabolism without interfering with central metabolic pathways. Regulation occurs primarily at the transcriptional level.

Transcriptional Regulation

The genes encoding the methylcitrate cycle enzymes, including prpC for methylcitrate synthase, are often organized in an operon (prpBCDE). The expression of this operon is induced by propionate and is subject to control by several transcriptional regulators.

-

PrpR: A key transcriptional activator of the prp operon. In the presence of 2-methylcitrate, PrpR activates the transcription of the prpBCDE genes.

-

Catabolite Repression (CRP): In the presence of preferred carbon sources like glucose, the cAMP-CRP complex represses the transcription of the prp operon, ensuring that the cell prioritizes the metabolism of more energy-efficient substrates.

-

Sigma Factor σS (RpoS): In Salmonella, σS has a dual regulatory role. It activates the transcription of the prp genes at the RNA level but appears to down-regulate them at the protein level, suggesting a complex post-transcriptional control mechanism.

Caption: Transcriptional Regulation of the prp Operon.

Clinical and Industrial Relevance

The absence of the methylcitrate cycle in humans makes its enzymes, particularly methylcitrate synthase, attractive targets for the development of new antimicrobial drugs against pathogens like Mycobacterium tuberculosis and Aspergillus fumigatus. Deletion of the prpC gene in these organisms leads to an inability to grow on propionate and increased sensitivity to propionate toxicity, which can attenuate virulence. Furthermore, understanding the flux through the methylcitrate cycle is relevant for biotechnological applications, such as the production of polyhydroxyalkanoates (PHAs), where propionyl-CoA is a precursor for monomers like 3-hydroxyvalerate.

Key Experimental Methodologies

Recombinant Expression and Purification of Methylcitrate Synthase

A common method for obtaining pure methylcitrate synthase for biochemical characterization involves recombinant expression in E. coli.

Workflow:

-

Cloning: The prpC gene is amplified via PCR from the genomic DNA of the source organism and cloned into an expression vector (e.g., pET series) containing an affinity tag (e.g., His-tag).

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression: The bacterial culture is grown to mid-log phase, and protein expression is induced with IPTG. Cells are grown for several hours at a reduced temperature to enhance soluble protein expression.

-

Lysis: Cells are harvested by centrifugation and lysed using sonication or a French press in a suitable lysis buffer.

-

Purification: The soluble lysate is cleared by centrifugation and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Purity Analysis: The purity of the enzyme is assessed by SDS-PAGE.

Caption: Workflow for Recombinant MCS Purification.

Methylcitrate Synthase Activity Assay

The activity of methylcitrate synthase can be measured spectrophotometrically by monitoring the release of Coenzyme A (CoA), which reacts with 5,5'-dithiobis-(2-nitrobenzoate) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), that absorbs at 412 nm.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture in a cuvette containing:

-

Phosphate buffer (e.g., 67 mM, pH 6.9)

-

DTNB (2 mM)

-

Propionyl-CoA (250 µM)

-

Cell extract or purified enzyme

-

-

Initiation: Start the reaction by adding oxaloacetate (2 mM).

-

Measurement: Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

Calculation: Calculate the enzyme activity using the molar extinction coefficient of TNB (13.6 mM⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Quantification of Methylcitrate Cycle Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of metabolites from biological samples.

Methodology Outline:

-

Sample Preparation:

-

Quench metabolism rapidly (e.g., using cold methanol).

-

Extract metabolites from cells or tissues using a suitable solvent system (e.g., acetonitrile/methanol/water).

-

For some analytes like 2-methylcitric acid, derivatization may be necessary to improve chromatographic retention and ionization efficiency.

-

-

Chromatographic Separation:

-

Separate the metabolites using a reversed-phase or HILIC liquid chromatography column.

-

-

Mass Spectrometry Detection:

-

Detect and quantify the analytes using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each metabolite and monitoring a specific product ion after fragmentation, which provides high selectivity and sensitivity.

-

-

Quantification:

-

Quantify the metabolites by comparing their peak areas to those of stable isotope-labeled internal standards.

-

Conclusion

Methylcitrate synthase is a pivotal enzyme in the metabolism of propionate in a wide range of microorganisms. Its central role in detoxifying propionyl-CoA and channeling it into central metabolism underscores its importance for cellular homeostasis and virulence in pathogenic species. The detailed understanding of its structure, function, and regulation, facilitated by the experimental approaches outlined in this guide, is crucial for both fundamental research and the development of novel therapeutic strategies targeting microbial pathogens. The continued investigation of this enzyme and its associated pathway will undoubtedly uncover further insights into microbial metabolism and its interaction with host organisms.

References

- 1. wwPDB: pdb_00005uqu [wwpdb.org]

- 2. Methylcitrate synthase from Aspergillus fumigatus. Propionyl-CoA affects polyketide synthesis, growth and morphology of conidia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic pathway analysis of the methylcitrate cycle in bacteria and fungi identifies methylcitrate synthase as an antiinfective drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.rockefeller.edu [digitalcommons.rockefeller.edu]

- 5. The Methylcitrate Cycle and Its Crosstalk with the Glyoxylate Cycle and Tricarboxylic Acid Cycle in Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Pathway of Methyl Citrate Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methylcitrate cycle is a crucial metabolic pathway present in a wide range of organisms, including bacteria, fungi, and plants. It primarily serves to metabolize propionyl-CoA, a toxic intermediate generated from the catabolism of odd-chain fatty acids, branched-chain amino acids, and cholesterol.[1][2] By converting propionyl-CoA into pyruvate and succinate, the methylcitrate cycle not only detoxifies the cell but also replenishes intermediates of the tricarboxylic acid (TCA) cycle, highlighting its importance in central carbon metabolism.[1] This guide provides a comprehensive technical overview of the methylcitrate cycle, detailing its core reactions, enzymatic kinetics, regulatory mechanisms, and the experimental protocols used for its investigation.

Core Biochemical Pathway

The formation of methyl citrate is the initial and committing step of the methylcitrate cycle. This pathway involves a series of enzymatic reactions that ultimately convert propionyl-CoA and oxaloacetate into pyruvate and succinate.

The three key enzymes of the methylcitrate cycle are:

-

2-Methylcitrate Synthase (MCS) (EC 2.3.3.5)

-

2-Methylcitrate Dehydratase (MCD) (EC 4.2.1.79)

-

2-Methylisocitrate Lyase (MCL) (EC 4.1.3.30)

The sequence of reactions is as follows:

-

Methylcitrate Formation: 2-Methylcitrate synthase catalyzes the condensation of propionyl-CoA and oxaloacetate to form (2S,3S)-2-methylcitrate.[1]

-

Isomerization: 2-Methylcitrate is then isomerized to (2R,3S)-2-methylisocitrate. This conversion is catalyzed by 2-methylcitrate dehydratase (also known as aconitase-like protein or PrpD), which facilitates a dehydration/hydration reaction via a 2-methyl-cis-aconitate intermediate.[1]

-

Cleavage: Finally, 2-methylisocitrate lyase cleaves 2-methylisocitrate into pyruvate and succinate. Succinate can then enter the TCA cycle.

Quantitative Data on Enzyme Kinetics

The kinetic parameters of the key enzymes in the methylcitrate cycle have been characterized in several organisms. This data is crucial for understanding the efficiency and regulation of the pathway under different physiological conditions.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (U/mg) | Reference |

| 2-Methylcitrate Synthase (PrpC) | Escherichia coli | Propionyl-CoA | 38 | 0.33 | |

| Oxaloacetate | 5 | - | |||

| Salmonella enterica | Propionyl-CoA | 23 | 0.54 | ||

| Oxaloacetate | 10 | - | |||

| Mycobacterium tuberculosis | Propionyl-CoA | 150 | - | ||

| Oxaloacetate | 50 | - | |||

| Aspergillus nidulans | Propionyl-CoA | 25 | - | ||

| Oxaloacetate | 8 | - | |||

| 2-Methylisocitrate Lyase (PrpB) | Coxiella burnetii | (2S,3R)-2-methylisocitrate | 390 | - | |

| Escherichia coli | threo-2-methylisocitrate | - | - | ||

| Aspergillus nidulans | threo-2-methylisocitrate | - | - |

Regulatory Mechanisms

The methylcitrate cycle is tightly regulated at both the transcriptional and post-translational levels to ensure metabolic homeostasis and prevent the accumulation of toxic intermediates.

Transcriptional Regulation

In many bacteria, the genes encoding the enzymes of the methylcitrate cycle are organized in an operon, commonly referred to as the prp operon. The expression of this operon is controlled by various transcription factors in response to the availability of propionate.

A key regulator is the PrpR protein, a transcription factor that has been characterized in organisms like Mycobacterium tuberculosis. PrpR acts as a transcriptional activator of the prpDC and icl1 (isocitrate lyase) genes in the presence of propionate. Interestingly, PrpR can also negatively regulate ramB, a paralog of prpR that controls the glyoxylate cycle. This dual role of PrpR highlights its importance in coordinating the metabolism of two-carbon (via the glyoxylate cycle) and three-carbon (via the methylcitrate cycle) compounds.

In Bacillus thuringiensis, the prp operon is negatively regulated by the global transcription factors CcpA and AbrB , and positively regulated by the LysR-type transcriptional regulator CcpC . This complex regulation ensures that the methylcitrate cycle is highly active during the stationary phase of growth.

In Mycobacterium smegmatis, the phosphate-sensing regulator RegX3 has been shown to activate the methylcitrate cycle by up-regulating the transcription of prpR. This provides a link between phosphate availability and propionate metabolism.

Allosteric Regulation and Post-Translational Modifications

Enzyme activity within the methylcitrate cycle is also modulated by allosteric effectors. For instance, 2-methylisocitrate lyase is known to be activated by NAD+ and competitively inhibited by NADH and NADPH. This suggests that the activity of the cycle is sensitive to the redox state of the cell.

While extensive research has been conducted on the transcriptional regulation of the methylcitrate cycle, the role of post-translational modifications (PTMs) in regulating the activity of its enzymes is an emerging area of study. PTMs such as phosphorylation, acetylation, and ubiquitination are known to rapidly and reversibly modulate protein function and could play a significant role in fine-tuning the flux through the methylcitrate cycle in response to cellular signals. Further investigation is needed to elucidate the specific PTMs involved and their impact on enzyme kinetics and pathway regulation.

Experimental Protocols

Assay for 2-Methylcitrate Synthase (MCS) Activity

This spectrophotometric assay is based on the reaction of the free thiol group of Coenzyme A (CoA-SH), released during the condensation of propionyl-CoA and oxaloacetate, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored compound that absorbs at 412 nm.

Materials:

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Propionyl-CoA solution (10 mM)

-

Oxaloacetate solution (10 mM)

-

DTNB solution (10 mM in Tris-HCl buffer)

-

Enzyme extract or purified MCS

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and oxaloacetate in a cuvette.

-

Add the enzyme sample to the reaction mixture and incubate for a few minutes to establish a baseline.

-

Initiate the reaction by adding propionyl-CoA.

-

Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

The rate of the reaction is proportional to the MCS activity and can be calculated using the molar extinction coefficient of the DTNB product (14,150 M-1cm-1).

Assay for 2-Methylcitrate Dehydratase (MCD) Activity

The activity of MCD is typically measured using a coupled spectrophotometric assay. In this assay, the product of the MCD reaction, 2-methyl-cis-aconitate, is converted to 2-methylisocitrate by an excess of a downstream enzyme, aconitase. The subsequent cleavage of 2-methylisocitrate by 2-methylisocitrate lyase (MCL) produces pyruvate, which is then reduced to lactate by lactate dehydrogenase (LDH), consuming NADH. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Materials:

-

Tris-HCl buffer (100 mM, pH 7.5)

-

2-Methylcitrate solution (10 mM)

-

Aconitase (from porcine heart)

-

2-Methylisocitrate lyase (purified)

-

Lactate dehydrogenase (LDH)

-

NADH solution (10 mM)

-

Enzyme extract or purified MCD

Procedure:

-

Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, NADH, LDH, aconitase, and MCL.

-

Add the enzyme sample to the mixture and incubate to establish a baseline.

-

Initiate the reaction by adding 2-methylcitrate.

-

Monitor the decrease in absorbance at 340 nm over time.

-

The rate of NADH oxidation is proportional to the MCD activity.

Assay for 2-Methylisocitrate Lyase (MCL) Activity using HPLC

This method provides a direct measurement of the cleavage of 2-methylisocitrate into pyruvate and succinate. The reaction products are separated and quantified by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Tris-HCl buffer (100 mM, pH 7.5)

-

2-Methylisocitrate solution (10 mM)

-

Enzyme extract or purified MCL

-

HPLC system with a suitable reverse-phase column (e.g., C18)

-

Mobile phase (e.g., aqueous phosphate buffer with an organic modifier like acetonitrile)

-

Standards for pyruvate and succinate

Procedure:

-

Set up the enzymatic reaction by incubating the enzyme sample with 2-methylisocitrate in Tris-HCl buffer at the optimal temperature.

-

At various time points, stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.

-

Centrifuge the samples to pellet any precipitated protein.

-

Inject a known volume of the supernatant onto the HPLC column.

-

Separate the reaction components using an appropriate gradient of the mobile phase.

-

Detect the products (pyruvate and succinate) using a UV detector (for pyruvate) or a refractive index detector (for succinate).

-

Quantify the amount of product formed by comparing the peak areas to those of known standards.

Visualizations

Methylcitrate Cycle Pathway

Caption: The core enzymatic reactions of the methylcitrate cycle.

Transcriptional Regulation of the prp Operon

Caption: Transcriptional control of the prp operon by various regulatory proteins.

Experimental Workflow for 13C-Metabolic Flux Analysis

Caption: A typical workflow for studying the methylcitrate cycle using 13C-metabolic flux analysis.

References

The Methylcitrate Cycle: A Historical and Technical Overview

An in-depth guide on the discovery, mechanisms, and experimental analysis of a key metabolic pathway for propionate detoxification and metabolism.

This technical guide provides a comprehensive overview of the discovery and history of the methylcitrate cycle, a crucial metabolic pathway for the detoxification of propionyl-CoA in a wide range of organisms. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the key experiments that elucidated the cycle, the enzymes involved, and the analytical methods used for its study.

Introduction: The Challenge of Propionyl-CoA Toxicity

Propionyl-CoA is a three-carbon thioester that arises from the catabolism of odd-chain fatty acids, branched-chain amino acids (valine, isoleucine, and methionine), and cholesterol.[1][2] While a valuable metabolic intermediate, its accumulation is toxic to cells, capable of inhibiting essential enzymes in central carbon metabolism, such as the pyruvate dehydrogenase complex.[3][4] Consequently, organisms have evolved distinct pathways to manage propionyl-CoA levels. While mammals and some bacteria utilize the vitamin B12-dependent methylmalonyl-CoA pathway, many other bacteria, fungi, and plants employ the methylcitrate cycle.[5] This cycle not only serves as a detoxification mechanism but also channels the carbon from propionyl-CoA into central metabolism, converting it into pyruvate and succinate.

A Journey of Discovery: Unraveling the Methylcitrate Cycle

The journey to understanding the methylcitrate cycle was a gradual process, spanning over a century from the initial synthesis of a key intermediate to the complete elucidation of the pathway in different kingdoms of life.

A Timeline of Key Discoveries:

-

1886: The story begins with the chemical synthesis of 2-methylisocitric acid, which would later be identified as a key intermediate of the cycle. At this point, its biological significance was unknown.

-

1973-1974: The first evidence for a novel pathway of propionate metabolism emerged from the work of T. Tabuchi and S. Hara. Studying the fungus Candida lipolytica, they identified 2-methylcitric acid and 2-methylisocitric acid as products of n-paraffin fermentation and proposed a cyclic pathway for the partial oxidation of propionyl-CoA to pyruvate.

-

1999: For over two decades, the methylcitrate cycle was believed to be exclusive to fungi. This paradigm shifted when A. R. Horswill and J. C. Escalante-Semerena demonstrated the presence and function of the cycle in the bacterium Salmonella enterica (formerly Salmonella typhimurium). Their work identified the prpBCDE operon responsible for encoding the enzymes of the cycle.

This discovery in bacteria opened up new avenues of research into the cycle's role in bacterial pathogenesis and its potential as a target for antimicrobial drugs.

The Core Machinery: Enzymes of the Methylcitrate Cycle

The methylcitrate cycle consists of a series of enzymatic reactions that convert propionyl-CoA and oxaloacetate into pyruvate and succinate. The core enzymes of this pathway are:

-

Methylcitrate Synthase (PrpC): This enzyme catalyzes the initial condensation of propionyl-CoA and oxaloacetate to form 2-methylcitrate. It is a key regulatory point of the cycle.

-

Methylcitrate Dehydratase (PrpD): This enzyme, often a bifunctional protein with aconitase activity, catalyzes the dehydration of 2-methylcitrate to 2-methyl-cis-aconitate.

-

Aconitase (AcnB) or a dedicated Methylaconitate Isomerase (PrpF): This enzyme facilitates the hydration of 2-methyl-cis-aconitate to form 2-methylisocitrate.

-

2-Methylisocitrate Lyase (PrpB or MCL): This enzyme cleaves 2-methylisocitrate into pyruvate and succinate, the final products of the cycle. In some organisms, like Mycobacterium tuberculosis, the glyoxylate cycle enzyme isocitrate lyase (ICL) can also perform this function.

The succinate produced can enter the tricarboxylic acid (TCA) cycle to regenerate oxaloacetate, thus closing the cycle. The pyruvate can be further metabolized for energy production or used in various biosynthetic pathways.

Experimental Elucidation: Key Methodologies

The discovery and characterization of the methylcitrate cycle relied on a combination of genetic, biochemical, and analytical techniques. The following sections detail the core experimental protocols that were instrumental in this process.

Isotope Labeling and Metabolite Identification

A pivotal technique for tracing the flow of carbon through the methylcitrate cycle was the use of stable isotopes, particularly 13C-labeled propionate.

Experimental Protocol: 13C-Labeling of Propionate Metabolites in Salmonella enterica

-

Bacterial Growth: Salmonella enterica strains (including wild-type and mutants deficient in specific prp genes) are grown in a minimal medium.

-

Isotope Feeding: The cultures are supplemented with [2-13C]propionate and a co-substrate like glycerol. Glycerol is used to slow down the catabolism of propionate, allowing for the accumulation of detectable levels of 13C-labeled intermediates.

-

Cell Harvesting and Extraction: After a period of incubation, the bacterial cells are harvested by centrifugation. The cell pellets are then subjected to an extraction procedure to isolate intracellular metabolites. This typically involves resuspension in a solvent like ethanol or a chloroform-methanol-water mixture.

-

NMR Spectroscopy: The extracted metabolites are analyzed by 13C-Nuclear Magnetic Resonance (NMR) spectroscopy. Both proton-decoupled and proton-coupled spectra are acquired to identify the chemical shifts and coupling patterns of the 13C-labeled carbons, allowing for the structural elucidation of the intermediates.

-

Mass Spectrometry: Negative-ion electrospray ionization mass spectrometry (ESI-MS) is used to confirm the identity of the intermediates by determining their precise mass-to-charge ratio.

Enzymatic Assays

The functional characterization of the methylcitrate cycle enzymes relied on the development of specific in vitro assays to measure their catalytic activity.

Experimental Protocol: 2-Methylcitrate Synthase (PrpC) Activity Assay